methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, a benzoate ester, and a diethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, including the formation of the thiazinan ring, the attachment of the diethoxyphenyl group, and the esterification of the benzoate. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the compound.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with fewer oxygen atoms.
Scientific Research Applications
Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate
- 3-[(2Z)-2-{(2E)-2-[(2Z)-3-ethyl-4-oxo-2-{[4-phenyl-3-(3-sulfonatopropyl)-1,3-thiazol-3-ium-2-yl]methylene}-1,3-thiazolidin-5-ylidene]ethylidene}-4-phenyl-1,3-thiazol-3(2H)-yl]-1-propanesulfonate
Uniqueness
Methyl 4-{[(2Z)-6-{[2-(3,4-diethoxyphenyl)ethyl]carbamoyl}-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C27H33N3O6S |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
methyl 4-[[6-[2-(3,4-diethoxyphenyl)ethylcarbamoyl]-3-ethyl-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C27H33N3O6S/c1-5-30-24(31)17-23(37-27(30)29-20-11-9-19(10-12-20)26(33)34-4)25(32)28-15-14-18-8-13-21(35-6-2)22(16-18)36-7-3/h8-13,16,23H,5-7,14-15,17H2,1-4H3,(H,28,32) |
InChI Key |
VKKGMRCKQVRCDT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NCCC3=CC(=C(C=C3)OCC)OCC |
Origin of Product |
United States |
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